molecular formula C8H14N2O4 B128529 tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate CAS No. 146275-25-4

tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate

Cat. No. B128529
M. Wt: 202.21 g/mol
InChI Key: RIBKFUFXCHRYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to have potential applications as a drug candidate due to its unique properties and mechanism of action.

Mechanism Of Action

The mechanism of action of tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate involves the inhibition of enzymes such as proteases, kinases, and phosphodiesterases. This inhibition leads to the disruption of various cellular processes and ultimately results in the desired biological effect.

Biochemical And Physiological Effects

Tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anticancer properties by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate in lab experiments include its potent inhibitory activity against a range of enzymes, its anti-inflammatory and anticancer properties, and its mild synthesis conditions. The limitations include the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate. These include further studies to determine its safety and efficacy in vivo, the development of more efficient synthesis methods, and the investigation of its potential applications in the treatment of various diseases such as cancer and inflammation.
In conclusion, tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate has shown great potential as a drug candidate due to its unique properties and mechanism of action. Its potent inhibitory activity against a range of enzymes, anti-inflammatory and anticancer properties, and mild synthesis conditions make it a promising compound for further study. Further research is needed to determine its safety and efficacy in vivo and to investigate its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate involves the reaction of tert-butyl isocyanate with 3-hydroxyazetidin-2-one in the presence of a suitable base. The reaction is carried out under mild conditions and yields the desired product in good yield and purity.

Scientific Research Applications

Tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent inhibitory activity against a range of enzymes such as proteases, kinases, and phosphodiesterases. It has also been found to have anti-inflammatory and anticancer properties.

properties

IUPAC Name

tert-butyl N-(1-hydroxy-2-oxoazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-10(13)6(5)11/h5,13H,4H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBKFUFXCHRYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.